2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone
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Overview
Description
2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone is a complex organic compound that features a unique structure combining a hexahydrocyclohepta[c]pyrazole ring with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone typically involves multiple steps, starting with the preparation of the hexahydrocyclohepta[c]pyrazole core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The piperazine moiety is then introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the piperazine ring or the phenylprop-2-en-1-yl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Coupling agents: N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or ion channels, depending on the context of its application. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethylamine: This compound shares the hexahydrocyclohepta[c]pyrazole core but lacks the piperazine moiety.
1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethylamine hydrochloride: Similar to the above compound but in its hydrochloride salt form.
Uniqueness
The uniqueness of 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the hexahydrocyclohepta[c]pyrazole and piperazine moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H28N4O |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H28N4O/c27-22(21-19-11-5-2-6-12-20(19)23-24-21)26-16-14-25(15-17-26)13-7-10-18-8-3-1-4-9-18/h1,3-4,7-10H,2,5-6,11-17H2,(H,23,24)/b10-7+ |
InChI Key |
PXJDUGWXAOULJJ-JXMROGBWSA-N |
Isomeric SMILES |
C1CCC2=C(CC1)NN=C2C(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4 |
Canonical SMILES |
C1CCC2=C(CC1)NN=C2C(=O)N3CCN(CC3)CC=CC4=CC=CC=C4 |
Origin of Product |
United States |
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